Cas no 667463-36-7 (4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid)

4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic acid is a chemically modified derivative of neuraminic acid, featuring selective acetylation at the 4, 7, 8, and 9 positions and a phenylthio group at the C-2 position. This modification enhances its stability and reactivity, making it a valuable intermediate in glycochemistry and sialic acid research. The tetraacetate protection improves solubility in organic solvents, facilitating synthetic applications, while the phenylthio moiety serves as a versatile handle for further functionalization. Its well-defined structure ensures reproducibility in glycosylation reactions, supporting studies in carbohydrate-based drug development and glycobiology. The compound is particularly useful for probing sialyltransferase mechanisms or synthesizing sialoside analogs.
4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid structure
667463-36-7 structure
Product Name:4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid
CAS No:667463-36-7
MF:C26H33NO12S
MW:583.604727506638
CID:964560
Update Time:2025-11-01

4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid Chemical and Physical Properties

Names and Identifiers

    • per-o-acetyl-alpha-thiophenyl-n-acetylneuraminic methyl ester
    • 4,7,8,9-tetra-O-acetyl-5-acetamido-2,3,5-tri-deoxy-2-phenylthio-D-glycero-β-D-galacto-non-2-ulopyranosonic acid
    • 2-(Phenylthio)-4-O,N,7-O,8-O,9-O-pentaacetyl-2-deoxy-alpha-neuraminic acid methyl ester
    • 4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid
    • Inchi: 1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26-/m0/s1
    • InChI Key: NPLKOUSSDBQHEN-UQJVNAJPSA-N
    • SMILES: S(C1C=CC=CC=1)[C@]1(C(=O)OC)C[C@@H]([C@H]([C@H]([C@@H]([C@@H](COC(C)=O)OC(C)=O)OC(C)=O)O1)NC(C)=O)OC(C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 16
  • Complexity: 952
  • XLogP3: 2.6
  • Topological Polar Surface Area: 195

4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T283985-100mg
4,​7,​8,​9-​Tetraacetate-N-​acetyl-​2-​S-​phenyl-​2-​thio-β-​neuraminic Acid
667463-36-7
100mg
$207.00 2023-05-17
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T283985-250mg
4,​7,​8,​9-​Tetraacetate-N-​acetyl-​2-​S-​phenyl-​2-​thio-β-​neuraminic Acid
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$460.00 2023-05-17
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T283985-500mg
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T283985-1g
4,\u200b7,\u200b8,\u200b9-\u200bTetraacetate-N-\u200bacetyl-\u200b2-\u200bS-\u200bphenyl-\u200b2-\u200bthio-β-\u200bneuraminic Acid
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T283985-1000mg
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T283985-2.5g
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Additional information on 4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid

Comprehensive Analysis of 4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid (CAS No. 667463-36-7)

4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid (CAS No. 667463-36-7) is a chemically modified derivative of neuraminic acid, a key component in glycobiology and medicinal chemistry. This compound has garnered significant attention due to its potential applications in drug development, particularly in targeting sialic acid-related pathways. With the growing interest in glycoscience and bioconjugation techniques, researchers are exploring its role in carbohydrate-based therapeutics and diagnostic tools.

The structural uniqueness of 4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid lies in its acetylated hydroxyl groups and the thio-linked phenyl moiety, which enhance its stability and reactivity. These modifications make it a valuable intermediate for synthesizing sialyltransferase inhibitors or glycan mimetics, addressing challenges in cancer immunotherapy and infectious disease research. Recent studies highlight its utility in designing glycoconjugate vaccines, a hot topic amid the global push for advanced vaccine technologies.

In the context of search trends, queries like "sialic acid derivatives in drug discovery" or "CAS 667463-36-7 applications" reflect rising curiosity about niche biochemical compounds. The compound's relevance to AI-driven drug design also aligns with the increasing use of machine learning in molecular optimization. Furthermore, its potential in glycoengineering resonates with industries focusing on biopharmaceuticals and personalized medicine.

From a synthetic perspective, 4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid is often utilized in click chemistry and enzymatic glycosylation protocols. Its compatibility with SPPS (solid-phase peptide synthesis) makes it attractive for producing glycopeptide libraries, a strategy leveraged in high-throughput screening. Researchers frequently inquire about "modification strategies for sialic acid analogs," underscoring the demand for innovative approaches in glycan diversification.

Environmental and safety considerations are also critical. While not classified as hazardous, proper handling of acetylated compounds is essential to avoid hydrolysis. The compound's stability under anhydrous conditions is frequently discussed in forums, along with storage recommendations to preserve its chemical integrity.

In summary, 4,7,8,9-Tetraacetate-N-acetyl-2-S-phenyl-2-thio-β-neuraminic Acid (CAS No. 667463-36-7) represents a versatile tool in glycochemical research, bridging gaps between academic discovery and industrial application. Its multifaceted roles—from vaccine adjuvants to enzyme inhibitors—position it as a compound of enduring scientific and commercial interest.

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